Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

Description

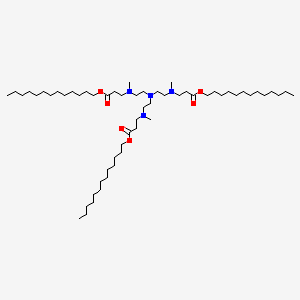

Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is a synthetic amphiphilic compound characterized by a central propanoate ester backbone substituted with an ethyl(methyl)amine group at the 3-position and three N-tridecyl chains. Its structure imparts unique surfactant properties, enabling applications in drug delivery systems, emulsification, and biomembrane studies . The branched tertiary amine group enhances solubility in both polar and nonpolar media, while the long alkyl chains (C13) contribute to hydrophobic interactions with lipid bilayers, improving cellular uptake efficiency in gene transfection and pharmaceutical formulations .

Propriétés

Formule moléculaire |

C57H114N4O6 |

|---|---|

Poids moléculaire |

951.5 g/mol |

Nom IUPAC |

tridecyl 3-[2-[bis[2-[methyl-(3-oxo-3-tridecoxypropyl)amino]ethyl]amino]ethyl-methylamino]propanoate |

InChI |

InChI=1S/C57H114N4O6/c1-7-10-13-16-19-22-25-28-31-34-37-52-65-55(62)40-43-58(4)46-49-61(50-47-59(5)44-41-56(63)66-53-38-35-32-29-26-23-20-17-14-11-8-2)51-48-60(6)45-42-57(64)67-54-39-36-33-30-27-24-21-18-15-12-9-3/h7-54H2,1-6H3 |

Clé InChI |

FXFXNAQYPHPPBV-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCOC(=O)CCN(C)CCN(CCN(C)CCC(=O)OCCCCCCCCCCCCC)CCN(C)CCC(=O)OCCCCCCCCCCCCC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is prepared by the conjugate addition of alkylamines to acrylates. The reaction involves the addition of an alkylamine to an acrylate under controlled conditions to form the desired lipid compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also undergo reduction reactions to form reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized lipid derivatives, while reduction may produce reduced lipid forms .

Applications De Recherche Scientifique

Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in the delivery of polynucleotides such as siRNA for gene silencing and other genetic studies.

Medicine: Utilized in drug delivery systems to enhance the delivery and efficacy of therapeutic agents.

Industry: Applied in the formulation of biodegradable materials and other industrial applications

Mécanisme D'action

The mechanism of action of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate involves its ability to form lipid nanoparticles that can encapsulate and deliver polynucleotides such as siRNA. These lipid nanoparticles facilitate the uptake of siRNA into cells, where it can exert its gene-silencing effects by targeting specific messenger RNA (mRNA) molecules for degradation .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Comparison with Other Amino-Substituted Propanoate Esters

Compounds derived from methyl 3-(substituted amino)propanoate intermediates (e.g., methyl 3-(substituted amino)propanoate intermediates 2(a-h)) share the propanoate-amine backbone but differ in substituents and alkyl chain lengths. For example:

Key Findings :

- The presence of long alkyl chains (C13) in this compound enhances membrane permeability compared to shorter-chain analogs like methyl 3-(dimethylamino)propanoate, which primarily serve as synthetic intermediates .

- Quinoline-containing derivatives exhibit enzyme inhibition but lack surfactant utility due to rigid aromatic systems .

Comparison with Perfluorinated Amino-Propanoate Derivatives

Perfluorinated analogs (e.g., [71463-79-1] and [71463-78-0] ) feature fluorinated alkyl chains and sulfonyl or phosphonic acid groups, contrasting with the hydrocarbon chains of the target compound:

Key Findings :

- Fluorinated compounds exhibit superior chemical resistance but lower biocompatibility due to persistent environmental and biological accumulation risks .

- The hydrocarbon chains of this compound enable safer biomedical applications, though with reduced thermal stability compared to fluorinated analogs .

Comparison with Amino-Propanol Derivatives

Compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and its derivatives share tertiary amine groups but replace ester functionalities with hydroxyl groups:

| Compound Name | Functional Group | Applications |

|---|---|---|

| This compound | Ester, tertiary amine | Surfactant, drug delivery |

| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Hydroxyl, thiophene | Pharmaceutical impurity |

Key Findings :

- Hydroxyl groups in amino-propanols reduce lipid solubility, limiting their utility in membrane penetration compared to the ester-based target compound .

- Thiophene-containing derivatives are primarily monitored as impurities in drug synthesis rather than functional agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.